4-(Dimethylphosphinyl)-3-pyridinamine

Description

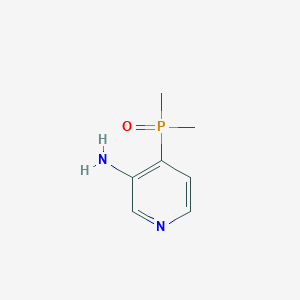

4-(Dimethylphosphinyl)-3-pyridinamine is a pyridine derivative featuring an amine group at position 3 and a dimethylphosphinyl group (P(O)(CH₃)₂) at position 4. This compound is structurally characterized by the electron-withdrawing phosphinyl group, which significantly influences its electronic properties and reactivity compared to analogous pyridinamines.

Properties

Molecular Formula |

C7H11N2OP |

|---|---|

Molecular Weight |

170.15 g/mol |

IUPAC Name |

4-dimethylphosphorylpyridin-3-amine |

InChI |

InChI=1S/C7H11N2OP/c1-11(2,10)7-3-4-9-5-6(7)8/h3-5H,8H2,1-2H3 |

InChI Key |

ZRSKHNPQAXDCKT-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)C1=C(C=NC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylphosphoryl)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 3-aminopyridine with dimethylphosphoryl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of 4-(dimethylphosphoryl)pyridin-3-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylphosphoryl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(dimethylphosphoryl)pyridin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 4-(dimethylphosphoryl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(Dimethylphosphinyl)-3-pyridinamine with structurally related pyridinamine and benzene derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Structural and Functional Group Analysis

3-(Dimethylphosphinyl)benzenamine (CAS 1197953-49-3)

- Structure : Benzene ring with an amine (-NH₂) at position 3 and a dimethylphosphinyl group at position 2.

- Key Differences : The benzene core lacks the nitrogen heteroatom present in pyridine, reducing aromatic electron deficiency. This compound serves as a critical intermediate in Brigatinib (a tyrosine kinase inhibitor) synthesis .

- Applications : Pharmaceutical intermediate for oncology drugs .

4-(Dimethylamino)pyridine (DMAP; CAS 1122-58-3) Structure: Pyridine ring with a dimethylamino (-N(CH₃)₂) group at position 4. Key Differences: The dimethylamino group is electron-donating, enhancing nucleophilic catalytic activity (e.g., in acylations). Applications: Widely used as a catalyst in organic synthesis .

6-(4-Propylpiperazin-1-yl)pyridin-3-amine (CAS 954251-17-3) Structure: Pyridine ring with an amine at position 3 and a bulky 4-propylpiperazinyl group at position 6. Key Differences: The piperazinyl substituent introduces steric hindrance and basicity, which may enhance binding affinity in drug-receptor interactions. The dimethylphosphinyl group in the target compound offers distinct electronic effects but less steric bulk . Applications: Potential use in medicinal chemistry for CNS or kinase-targeting drugs .

4-Phenyl-3,6-dihydropyridin-1(2H)-amine (CAS 113975-42-1)

- Structure : Dihydropyridine ring with a phenyl group and amine.

- Key Differences : The partially saturated ring reduces aromaticity, affecting redox properties. This compound’s applications are less defined but may include intermediates in alkaloid synthesis .

Physicochemical and Functional Comparison

Electronic and Reactivity Insights

- Phosphinyl vs. Amino Groups: The dimethylphosphinyl group in this compound is more electronegative than the dimethylamino group in DMAP, which may reduce nucleophilicity but enhance stability in acidic conditions .

Biological Activity

4-(Dimethylphosphinyl)-3-pyridinamine is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : C7H10N2O2P

- Molecular Weight : 186.13 g/mol

- CAS Number : 100-00-0

The compound features a pyridine ring substituted with a dimethylphosphinyl group, which is believed to play a crucial role in its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The dimethylphosphinyl group enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that the compound demonstrates significant antibacterial properties against various strains of bacteria.

- Neuroprotective Effects : Preliminary investigations suggest that it may protect neuronal cells from oxidative stress, which is critical in neurodegenerative disease contexts.

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Protection against oxidative stress | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines |

Case Study 1: Antimicrobial Activity

In a controlled study, this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial colonies compared to control groups, highlighting its potential as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

A separate study investigated the compound's effects on neuronal cell cultures exposed to oxidative stress. The findings demonstrated that treatment with this compound led to increased cell viability and reduced markers of oxidative damage.

Case Study 3: Anti-inflammatory Mechanism

Another study focused on the compound's impact on inflammatory markers in vitro. The results showed that it significantly decreased levels of TNF-alpha and IL-6 in treated macrophages, underscoring its anti-inflammatory potential.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| Dimethylaminopyridine (DMAP) | Lacks phosphinyl group | Primarily a catalyst |

| Pyridin-3-amine | Lacks dimethyl substitution | Different pharmacological profile |

Q & A

Basic: What are the standard synthetic routes for 4-(dimethylphosphinyl)-3-pyridinamine, and how are intermediates validated?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalized pyridine derivatives. For example, coupling reactions with dimethylphosphine oxide groups are common. Intermediates like 2-chloro-4-(trifluoromethyl)pyridin-3-amine (structurally analogous) are synthesized via condensation reactions using aldehydes and hydrazines, followed by cyclization (e.g., Skraup-like conditions). Validation relies on NMR (e.g., δ 10.72 ppm for imine protons in DMSO-d6), FTIR (e.g., 1596 cm⁻¹ for C=N stretching), and HRMS (mass accuracy <5 ppm). Purity is confirmed via TLC (dichloromethane mobile phase) and elemental analysis.

Advanced: How can reaction conditions be optimized to minimize byproducts in Skraup-like syntheses involving 3-pyridinamine derivatives?

Methodological Answer:

Byproduct formation (e.g., over-oxidized species or incomplete cyclization) is mitigated by:

- Temperature control : Maintaining 135°C for 4 hours to balance reaction rate and selectivity.

- Catalyst selection : Using FeSO₄ or H₃BO₃ to suppress side reactions.

- Oxidant tuning : Replacing As₂O₅ with NaOCl·5H₂O for higher yields (e.g., 90% vs. <30% with As₂O₅).

- Real-time monitoring : Employing in-situ NMR or TLC to track intermediate conversion.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Assigns protons (e.g., dimethylphosphinyl groups at δ ~2.5 ppm) and carbons (e.g., pyridine ring carbons at δ 157–106 ppm) .

- FTIR-ATR : Identifies P=O stretching (1200–1100 cm⁻¹) and aromatic C-H bending (800–600 cm⁻¹).

- HRMS-ESI : Confirms molecular ion ([M+H]⁺) with <5 ppm error.

Advanced: How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?

Methodological Answer:

Using graph set analysis (Etter’s formalism), directional hydrogen bonds (e.g., N-H···O=P or C-H···π interactions) are mapped to predict crystal packing . For example:

- Dimer motifs : N-H···O=P interactions form R₂²(8) patterns, stabilizing layered structures.

- π-π stacking : Aromatic rings align with 3.5–4.0 Å spacing, confirmed via XRD .

This guides co-crystal design for enhanced solubility or stability in drug formulations .

Basic: What are the common challenges in purifying this compound, and how are they addressed?

Methodological Answer:

Challenges include:

- Phosphinyl group hydrolysis : Use anhydrous solvents (e.g., ethanol or DCM) and inert atmospheres.

- Polar byproducts : Remove via column chromatography (silica gel, gradient elution with EtOAc/hexane).

- Hygroscopicity : Store under vacuum or N₂ atmosphere.

Advanced: How can mechanistic studies resolve contradictions in the reactivity of 3-pyridinamine derivatives under acidic vs. basic conditions?

Methodological Answer:

Contradictions arise from competing pathways:

- Acidic conditions : Protonation at the pyridine N enhances electrophilicity, favoring electrophilic substitution (e.g., nitration).

- Basic conditions : Deprotonation of NH₂ activates nucleophilic aromatic substitution (e.g., with aryl halides) .

Isotopic labeling (e.g., ¹⁵N-NMR) and DFT calculations (e.g., Fukui indices) differentiate charge localization and transition states .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (OSHA HCS standards).

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis.

Advanced: How do steric and electronic effects of the dimethylphosphinyl group influence regioselectivity in cross-coupling reactions?

Methodological Answer:

- Steric effects : The bulky P(O)(CH₃)₂ group directs reactions to less hindered positions (e.g., C-5 over C-2 in pyridine) .

- Electronic effects : The electron-withdrawing phosphinyl group deactivates the ring, requiring Pd/Xantphos catalysts for Suzuki-Miyaura couplings .

Kinetic studies (e.g., monitoring via LC-MS) and Hammett plots quantify these effects .

Basic: What computational tools are used to model the electronic structure of this compound?

Methodological Answer:

- DFT (B3LYP/6-311+G(d,p)) : Calculates frontier orbitals (HOMO/LUMO) to predict reactivity .

- Molecular docking : Screens binding affinity with biological targets (e.g., kinase enzymes) .

- Solvent models : PCM or SMD to simulate solvent effects on tautomerism .

Advanced: How can data contradictions in spectral assignments (e.g., NMR shifts) be resolved for structurally similar derivatives?

Methodological Answer:

- 2D-NMR : HSQC and HMBC correlate ambiguous protons/carbons (e.g., distinguishing P=O adjacent vs. remote substituents).

- Isotopic substitution : Synthesize ¹³C-labeled analogs to confirm assignments .

- Comparative databases : Cross-reference with NIST Chemistry WebBook entries for 3-pyridinamine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.